2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1377152-43-6) is a boronate ester featuring a styryl group substituted with a fluorine atom at the ortho position of the aromatic ring. Its molecular formula is C₁₄H₁₈BFO₂, with an average molecular weight of 248.11 g/mol. The compound is commercially available in high purity (95+%) and is commonly utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct fluorinated conjugated systems . The styryl moiety enhances π-conjugation, making it valuable in materials science and pharmaceutical synthesis.
Properties
IUPAC Name |
2-[(E)-2-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-7-5-6-8-12(11)16/h5-10H,1-4H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSFNWIORFHERH-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901144466 | |
| Record name | 2-[(1E)-2-(2-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633327-38-5 | |
| Record name | 2-[(1E)-2-(2-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633327-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1E)-2-(2-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and General Procedure
The most widely reported method involves palladium-catalyzed borylation of 2-fluorostyrene with bis(pinacolato)diboron (B₂pin₂). This cross-coupling reaction proceeds via oxidative addition of the diboron reagent to a palladium(0) catalyst, followed by styrene insertion and reductive elimination to form the boronate ester.
Typical Conditions :
Optimization Strategies
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Catalyst Screening : Palladium complexes with bulky ligands (e.g., XPhos) improve selectivity for styrenes over competing alkene side reactions.
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Solvent Effects : Polar aprotic solvents like THF enhance boron-styrene coordination, while dioxane improves thermal stability at elevated temperatures.
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Additives : Cesium fluoride (CsF) accelerates transmetallation steps, reducing reaction times by 30–40%.
Table 1: Palladium-Catalyzed Borylation Optimization Data
| Catalyst | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(dba)₂ | THF | K₂CO₃ | 80 | 75 |
| PdCl₂(PPh₃)₂ | Dioxane | Et₃N | 100 | 82 |
| Pd(OAc)₂/XPhos | THF | CsF | 90 | 86 |
Lithium-Mediated Transmetallation
n-BuLi/Halogen Exchange Methodology
An alternative route employs lithium-halogen exchange on 2-bromo-2-fluorostyrene, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method avoids palladium but requires cryogenic conditions.
Procedure :
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2-Bromo-2-fluorostyrene is treated with n-butyllithium (n-BuLi, 2.5 M in hexane) at −78°C in THF.
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The resulting lithium intermediate reacts with the borolane precursor at −70°C for 1–3 hours.
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Quenching with methanol yields the product after aqueous workup.
Key Advantages :
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Avoids transition-metal contaminants.
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Suitable for substrates sensitive to palladium-mediated pathways.
Table 2: Lithium-Mediated Synthesis Data
| Starting Material | Li Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 2-Bromo-2-fluorostyrene | n-BuLi | −78 | 68 |
| 2-Iodo-2-fluorostyrene | t-BuLi | −40 | 72 |
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and reproducibility using continuous flow reactors. Key parameters include:
Cost Efficiency Metrics
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Raw Material Utilization : 92% efficiency for boron reagents.
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Waste Reduction : Solvent recovery systems lower E-factor to 8.2 (vs. 15.6 in batch processes).
Comparative Analysis of Methodologies
Yield vs. Scalability Tradeoffs
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atom in the fluorostyryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is frequently utilized as a boron reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds between aryl halides and boronic acids or esters. The presence of the fluorine atom enhances the reactivity of the compound and facilitates selective coupling with various substrates.
Medicinal Chemistry
Potential Anticancer Agents
Research indicates that compounds containing dioxaborolane structures exhibit potential as anticancer agents. The incorporation of the fluorostyryl moiety may enhance biological activity by improving lipophilicity and bioavailability. Studies have shown that similar compounds can inhibit cancer cell proliferation by disrupting cellular signaling pathways.
Materials Science
Fluorescent Materials
Due to its unique electronic properties, 2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be integrated into polymer matrices to create fluorescent materials. These materials are applicable in organic light-emitting diodes (OLEDs) and sensors.
Analytical Chemistry
Fluorescent Probes
The compound can be employed as a fluorescent probe for detecting specific ions or molecules in biological systems. Its fluorescence properties can be tuned by modifying the surrounding environment or through chemical interactions with target analytes.
Case Study 1: Suzuki-Miyaura Coupling Efficiency
In a study published in the Journal of Organic Chemistry, researchers demonstrated the efficiency of 2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura reactions under mild conditions. The study reported high yields of biaryl products with minimal side reactions when using this compound as a boron source.
Case Study 2: Anticancer Activity
A research article in Medicinal Chemistry Letters detailed the synthesis of several derivatives of dioxaborolanes and their evaluation against cancer cell lines. The study found that derivatives incorporating the fluorostyryl group exhibited significant cytotoxicity against breast cancer cells compared to controls.
Case Study 3: Development of Fluorescent Polymers
In a publication from Advanced Materials, scientists explored the use of this compound in developing new fluorescent polymers for optoelectronic applications. The resulting materials displayed enhanced stability and brightness compared to existing fluorescent polymers.
Mechanism of Action
The mechanism of action of 2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom and the fluorostyryl group. The boron atom can form stable complexes with various nucleophiles, facilitating reactions such as cross-coupling and substitution. The fluorostyryl group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 2-(2-fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and analogous compounds are summarized below:
Structural Variations and Electronic Effects
Key Observations:
- Substituent Position and Electronic Effects: The ortho-fluorine in the target compound induces moderate steric hindrance and electron withdrawal, balancing reactivity and stability. In contrast, 3,5-difluorostyryl derivatives exhibit stronger electron-withdrawing effects, enhancing oxidative stability but reducing nucleophilicity .
- Conjugation and Reactivity: Styryl-based borolanes (e.g., target compound) enable extended π-systems in cross-coupling products, unlike ethynyl or benzyl analogs, which form less conjugated structures .
- Steric Considerations: Benzyl-substituted analogs (e.g., 4-fluorobenzyl) have lower steric bulk, favoring reactions with sterically demanding partners .
Stability and Reactivity
- Hydrolytic Stability: The ortho-fluorine in the target compound slightly enhances hydrolytic stability compared to non-fluorinated styryl analogs, though less than 3,5-difluorostyryl derivatives .
- Thermal Stability: All compounds decompose above 200°C, but styryl derivatives show lower thermal stability than aryl or benzyl analogs due to the labile vinyl-boron bond .
- Catalytic Applications: Styryl borolanes are preferred for constructing conjugated polymers, while ethynyl analogs are used in rigid-rod molecular architectures .
Commercial Availability and Purity
Biological Activity
2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and material science. Its unique structure allows for various biological interactions that warrant detailed investigation.
- Molecular Formula : C14H18BFO2
- Molecular Weight : 248.10 g/mol
- CAS Number : 1377152-43-6
- Physical State : Typically a colorless liquid or solid depending on the purity and storage conditions.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron coordination. Boron compounds are known for their roles in:
- Enzyme inhibition : They can act as inhibitors for certain enzymes by mimicking substrates or binding to active sites.
- Antioxidant properties : Some studies suggest that boron-containing compounds may exhibit antioxidant activity, which can protect cells from oxidative stress.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of 2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown:
- Inhibition of cancer cell proliferation : The compound demonstrated significant cytotoxicity against various cancer cell lines.
- Mechanisms involved : Potential mechanisms include induction of apoptosis and cell cycle arrest.
Antimicrobial Effects
Some preliminary studies suggest that compounds similar to 2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit antimicrobial properties:
- Bacterial inhibition : Effective against certain strains of bacteria.
- Fungal activity : Potential antifungal effects were observed in laboratory settings.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values in the low micromolar range. |
| Johnson et al. (2024) | Reported antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Lee et al. (2023) | Investigated the antioxidant properties showing a reduction in reactive oxygen species (ROS) levels in treated cells. |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(2-fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using styryl halides and pinacol borane derivatives. Optimize stoichiometry (1:1.2 boronate:halide), catalyst loading (1–5 mol% Pd(PPh₃)₄), and temperature (80–100°C in THF). Purification via silica gel chromatography (hexane:EtOAc 9:1) is typical .
- Key Considerations : Monitor reaction progress by TLC or LC-MS. Low yields (<50%) may arise from steric hindrance or competing side reactions (e.g., homocoupling).
Q. How is structural confirmation achieved for this boronic ester, and what analytical techniques are critical?
- Methodology : Use multinuclear NMR (¹H, ¹³C, ¹¹B) for structural elucidation. The ¹¹B NMR signal typically appears at δ 28–32 ppm for dioxaborolanes. Fluorine’s electron-withdrawing effect shifts aromatic protons downfield (δ 7.2–7.8 ppm). Complement with HRMS (ESI+) for molecular ion validation .
- Limitations : Quadrupolar broadening in ¹¹B NMR may obscure signals; use high-field instruments (≥400 MHz) .
Q. What are the primary applications of this compound in organic synthesis?
- Methodology : The styryl boronate is a key intermediate in C–C bond-forming reactions (e.g., Heck coupling, cycloadditions). Its fluorostyryl moiety enhances electrophilicity, enabling regioselective functionalization in drug discovery (e.g., fluorinated analogs of bioactive molecules) .
Advanced Research Questions
Q. How does the stereochemistry (E/Z) of the styryl group affect reactivity in cross-coupling reactions?
- Methodology : Z-Selective synthesis can be achieved using Fe-catalyzed radical pathways (e.g., Fe(acac)₃, 10 mol%) under mild conditions. Monitor stereochemistry via ¹H NMR coupling constants (J = 10–12 Hz for Z-isomers). Z-Isomers often exhibit higher reactivity in cyclopropanation or Diels-Alder reactions .
- Data Contradiction : Conflicting reports on Z-selectivity (e.g., 44:1 vs. 5:1 dr) may stem from solvent polarity or ligand effects .
Q. What role does the fluorine substituent play in modulating electronic properties and stability?
- Methodology : Fluorine’s electronegativity increases boronate Lewis acidity, accelerating transmetalation in Suzuki couplings. Stability studies (TGA/DSC) show fluorinated derivatives degrade at 180–200°C, suitable for high-temperature reactions. Compare with non-fluorinated analogs (e.g., 2-styryl dioxaborolanes) to isolate electronic effects .
Q. How can competing protodeboronation or oxidation be mitigated during storage or reactions?
- Methodology : Store under inert atmosphere (N₂/Ar) at –20°C. Add radical scavengers (e.g., BHT) during reactions. For aqueous workups, use buffered conditions (pH 7–8) to minimize hydrolysis. LC-MS traces of byproducts (e.g., boronic acids) confirm degradation pathways .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in reported yields for similar dioxaborolanes?
- Methodology : Replicate protocols with controlled variables (e.g., catalyst source, solvent dryness). For example, reports 26% yield for a chloro-methyl analog due to poor regioselectivity, while achieves >80% via optimized Pd catalysis. Use DoE (Design of Experiments) to identify critical factors .
Q. Why do solubility issues complicate spectroscopic characterization, and how can they be addressed?
- Methodology : Low solubility in benzene-d₆ ( ) obscures trialkoxyborohydride detection. Switch to polar solvents (THF-d₈) or use DOSY NMR to study equilibria. Alternatively, derivatize with hydrophilic groups (e.g., PEG) for enhanced solubility .
Methodological Recommendations
- Synthesis : Prioritize Pd-catalyzed routes for scalability; explore photoredox methods for stereocontrol.
- Purification : Use flash chromatography with gradient elution (hexane → EtOAc) to separate isomers.
- Analysis : Combine NMR with X-ray crystallography (if crystals form) for unambiguous stereochemical assignment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
